6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes amino, bromo, chloro, and nitrile functional groups
Preparation Methods
The synthesis of 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde, 3-chlorobenzaldehyde, and malononitrile in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as p-toluenesulfonic acid, and varying temperatures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-Amino-4-(3-bromophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-chlorophenyl)-1-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar core structure but differ in the positions and types of substituents, which can influence their chemical reactivity and biological activity.
Biological Activity
6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 332052-35-4) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H14BrClN4O
- Molecular Weight : 441.71 g/mol
- Structure : The compound features a complex structure that includes a pyrano[2,3-c]pyrazole core, which is known for its biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrano[2,3-c]pyrazoles, including the compound . Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines. For instance, a study demonstrated that certain pyrano[2,3-c]pyrazoles showed cytotoxic effects on glioma cells by inhibiting specific kinases involved in tumor progression .
Table 1: Anticancer Activity of Pyrano[2,3-c]pyrazoles
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | U87MG (Glioma) | 15.2 | Kinase inhibition |
Other derivatives | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antibacterial Activity
Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
---|---|---|
Staphylococcus aureus | 20 | Ciprofloxacin |
Escherichia coli | 18 | Ampicillin |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cellular models.
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : It scavenges free radicals, thereby reducing oxidative stress.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For example:
- A study published in Journal of Medicinal Chemistry reported that modifications to the bromophenyl group enhanced anticancer activity against glioma cells .
- Another research highlighted the use of multicomponent reactions (MCRs) for synthesizing various pyrazole derivatives with improved antibacterial properties .
Properties
CAS No. |
332052-35-4 |
---|---|
Molecular Formula |
C20H14BrClN4O |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
6-amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14BrClN4O/c1-11-17-18(12-5-7-13(21)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-14(22)9-15/h2-9,18H,24H2,1H3 |
InChI Key |
XRYWLNIMFFJWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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